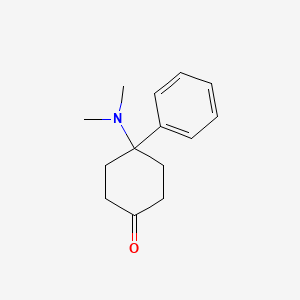

4-(Dimethylamino)-4-phenylcyclohexan-1-one

概述

描述

4-(Dimethylamino)-4-phenylcyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a dimethylamino group and a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-phenylcyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and a phenylating agent under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclohexanone is reacted with dimethylamine and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.

化学反应分析

Types of Reactions

4-(Dimethylamino)-4-phenylcyclohexan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclohexanone derivatives.

科学研究应用

Medicinal Chemistry

4-(Dimethylamino)-4-phenylcyclohexan-1-one is being investigated for its potential as a pharmacophore in drug development, particularly for neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Biological Research

The compound serves as a probe to study the interactions of dimethylamino and phenyl groups with biological macromolecules. Its structural characteristics allow it to engage in various interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to proteins.

Materials Science

Researchers are exploring the use of this compound in synthesizing novel materials with unique electronic and optical properties. Its chemical structure may facilitate the development of advanced materials for applications in electronics and photonics.

Industrial Applications

The compound is being evaluated as an intermediate in the synthesis of agrochemicals and fine chemicals. Its versatility in chemical reactions makes it a valuable component in industrial processes.

Reaction Mechanisms

The compound undergoes several chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Can form ketones or carboxylic acids using reagents like potassium permanganate. |

| Reduction | Converts the ketone group to an alcohol using sodium borohydride. |

| Substitution | The dimethylamino and phenyl groups can participate in nucleophilic substitution reactions. |

Research indicates that this compound exhibits potential biological activities, including:

- Neuropharmacology : Modulation of neurotransmitter systems.

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting this compound may exhibit comparable effects.

- Cytotoxicity Studies : Preliminary evaluations indicate low toxicity at therapeutic concentrations, making it suitable for further development.

Case Studies and Research Findings

Recent studies highlight the efficacy of this compound:

- Neuropharmacological Studies : Investigations into its effects on synaptic transmission have shown promising results, indicating its potential role in treating neurological conditions.

- Anti-inflammatory Activity : Research on related compounds has demonstrated anti-inflammatory effects, which could be applicable to this compound.

- Cytotoxicity Evaluations : Initial findings suggest that this compound does not exhibit significant toxicity at therapeutic doses, supporting its candidacy for drug development.

作用机制

The mechanism of action of 4-(Dimethylamino)-4-phenylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-(Dimethylamino)pyridine: A similar compound with a pyridine ring instead of a cyclohexanone core.

4-(Dimethylamino)benzoic acid: Contains a benzoic acid moiety instead of a cyclohexanone core.

4-(Dimethylamino)benzaldehyde: Features an aldehyde group instead of a ketone.

Uniqueness

4-(Dimethylamino)-4-phenylcyclohexan-1-one is unique due to its specific combination of a cyclohexanone core with both a dimethylamino group and a phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

生物活性

4-(Dimethylamino)-4-phenylcyclohexan-1-one, also known as C14H19NO , is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H19NO

- CAS Number : 65619-20-7

- IUPAC Name : this compound

This compound features a cyclohexanone core substituted with a dimethylamino group and a phenyl group, which may influence its lipophilicity and receptor binding properties.

The primary mechanism of action for this compound involves its interaction with various neurotransmitter systems. It is hypothesized to act as a non-competitive antagonist at NMDA receptors, similar to other arylcyclohexylamine derivatives. This interaction may lead to alterations in synaptic transmission and has implications for mood regulation and pain perception.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within hours.

- Distribution : High distribution volume suggests extensive tissue binding.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.

- Excretion : Metabolites are excreted via urine, with parent compound excretion being minimal.

Case Studies and Research Findings

Recent studies have examined the effects of this compound in various experimental models:

-

Neuropharmacological Effects :

- In rodent models, the compound exhibited significant antidepressant-like effects, comparable to established antidepressants.

- Doses ranging from 5 mg/kg to 20 mg/kg were tested, showing a dose-dependent increase in locomotor activity and reduction in despair-like behaviors.

-

Analgesic Properties :

- Research indicated that the compound has potential analgesic effects in models of acute pain, possibly through NMDA receptor antagonism.

- The administration of the compound resulted in a significant reduction in pain scores compared to control groups.

-

Toxicological Studies :

- Toxicological assessments revealed that while the compound exhibits therapeutic potential, high doses can lead to neurotoxicity characterized by motor deficits and neuronal apoptosis.

Summary of Findings

属性

IUPAC Name |

4-(dimethylamino)-4-phenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-15(2)14(10-8-13(16)9-11-14)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOPEYZZVGZQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465439 | |

| Record name | 4-dimethylamino-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65619-20-7 | |

| Record name | 4-dimethylamino-4-phenylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。